molecular formula C20H26N2O B5646553 1-Benzyl-4-[(4-methoxy-3-methylphenyl)methyl]piperazine

1-Benzyl-4-[(4-methoxy-3-methylphenyl)methyl]piperazine

Cat. No.: B5646553
M. Wt: 310.4 g/mol
InChI Key: KJNOWIXOWFXRFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-[(4-methoxy-3-methylphenyl)methyl]piperazine is a synthetic compound belonging to the piperazine class. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound is characterized by its unique structure, which includes a benzyl group and a methoxy-methylphenyl group attached to a piperazine ring.

Preparation Methods

The synthesis of 1-Benzyl-4-[(4-methoxy-3-methylphenyl)methyl]piperazine typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl chloride and 4-methoxy-3-methylbenzyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Industrial Production: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Benzyl-4-[(4-methoxy-3-methylphenyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or methoxy-methylphenyl groups are replaced by other functional groups.

Scientific Research Applications

1-Benzyl-4-[(4-methoxy-3-methylphenyl)methyl]piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-[(4-methoxy-3-methylphenyl)methyl]piperazine involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to receptors or enzymes, altering their activity. This can lead to changes in cellular signaling pathways and physiological responses.

    Pathways Involved: The exact pathways involved depend on the specific application of the compound.

Comparison with Similar Compounds

1-Benzyl-4-[(4-methoxy-3-methylphenyl)methyl]piperazine can be compared with other similar compounds:

Properties

IUPAC Name

1-benzyl-4-[(4-methoxy-3-methylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O/c1-17-14-19(8-9-20(17)23-2)16-22-12-10-21(11-13-22)15-18-6-4-3-5-7-18/h3-9,14H,10-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNOWIXOWFXRFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN2CCN(CC2)CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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